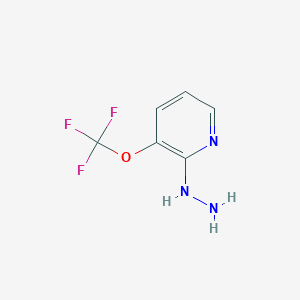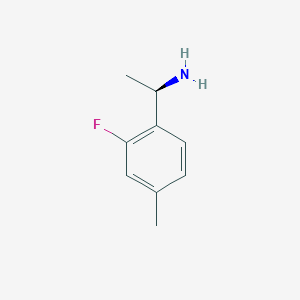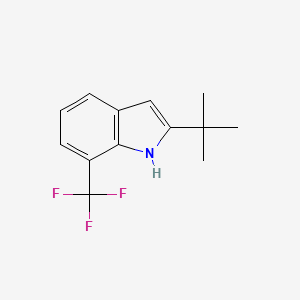
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and trifluoromethyl groups in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate as a trifluoromethylthiolation reagent . This method is favored due to its mild reaction conditions, good atom economy, and the use of cheap and readily accessible reagents.
Industrial Production Methods
Industrial production methods for 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole often involve continuous flow processes. These processes are more efficient, versatile, and sustainable compared to batch processes. For example, the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed .
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, where the tert-butyl or trifluoromethyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, transition metal catalysts, and electrophilic or nucleophilic agents. For instance, the trifluoromethyl group can be introduced using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and lipophilicity
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-7-(trifluoromethyl)-1H-indole can be compared with other indole derivatives that contain different substituents. Similar compounds include:
2-(tert-Butyl)-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
7-(trifluoromethyl)-1H-indole: Lacks the tert-butyl group, which affects its stability and lipophilicity.
2-(tert-Butyl)-5-(trifluoromethyl)-1H-indole: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications
The unique combination of the tert-butyl and trifluoromethyl groups in this compound makes it a valuable compound with distinct properties and applications.
Eigenschaften
Molekularformel |
C13H14F3N |
|---|---|
Molekulargewicht |
241.25 g/mol |
IUPAC-Name |
2-tert-butyl-7-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C13H14F3N/c1-12(2,3)10-7-8-5-4-6-9(11(8)17-10)13(14,15)16/h4-7,17H,1-3H3 |
InChI-Schlüssel |
LELGFVDWOOFGGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



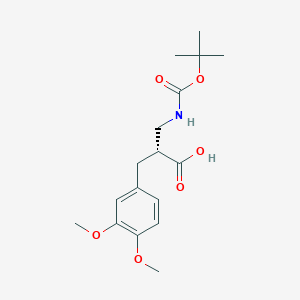
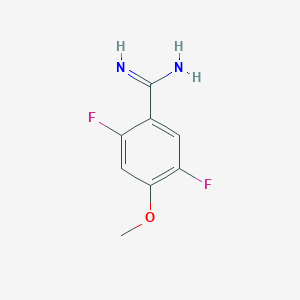
![(3aS,9bS)-6,9-Dimethyl-3-methylene-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2(9bH)-one](/img/structure/B12957581.png)
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
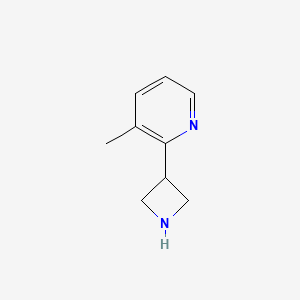
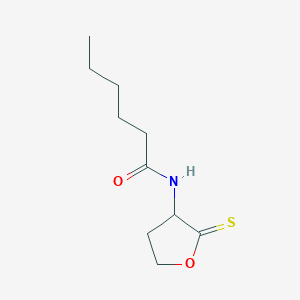
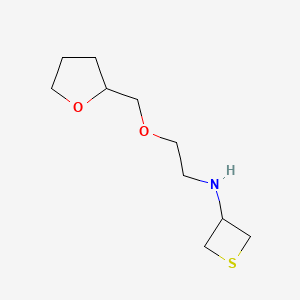
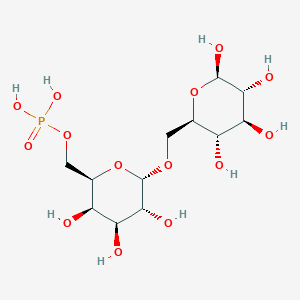

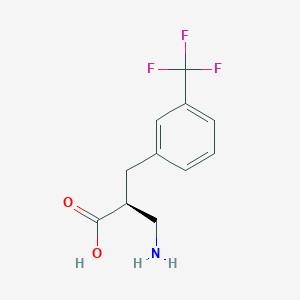
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
